Cas no 1536930-56-9 (2-2-fluoro-5-(trifluoromethyl)phenyl-2-methylpropanal)

2-Fluoro-5-(trifluoromethyl)phenyl-2-methylpropanal is a fluorinated aromatic aldehyde with a trifluoromethyl substituent, offering unique reactivity and stability due to its electron-withdrawing groups. The presence of fluorine and trifluoromethyl moieties enhances its utility in pharmaceutical and agrochemical synthesis, where these functional groups often improve metabolic stability and bioavailability. The aldehyde group provides a versatile handle for further derivatization, enabling applications in cross-coupling, condensation, or reduction reactions. Its structural features make it valuable for constructing complex molecules with tailored electronic and steric properties. The compound's purity and well-defined structure ensure reproducibility in research and industrial processes.
2-2-fluoro-5-(trifluoromethyl)phenyl-2-methylpropanal structure
1536930-56-9 structure
Product Name:2-2-fluoro-5-(trifluoromethyl)phenyl-2-methylpropanal
CAS No:1536930-56-9
MF:C11H10F4O
MW:234.190117359161
CID:6277864
PubChem ID:83806040
Update Time:2025-05-19

2-2-fluoro-5-(trifluoromethyl)phenyl-2-methylpropanal Chemical and Physical Properties

Names and Identifiers

    • 2-2-fluoro-5-(trifluoromethyl)phenyl-2-methylpropanal
    • 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanal
    • 1536930-56-9
    • EN300-1963280
    • Inchi: 1S/C11H10F4O/c1-10(2,6-16)8-5-7(11(13,14)15)3-4-9(8)12/h3-6H,1-2H3
    • InChI Key: KJPSNXSQCVTXIS-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(F)(F)F)C=C1C(C=O)(C)C

Computed Properties

  • Exact Mass: 234.06677759g/mol
  • Monoisotopic Mass: 234.06677759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.1Ų

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Additional information on 2-2-fluoro-5-(trifluoromethyl)phenyl-2-methylpropanal

Chemical Compound CAS No. 1536930-56-9: 2-(2-Fluoro-5-(Trifluoromethyl)Phenyl)-2-Methylpropanal

The compound with CAS number 1536930-56-9, commonly referred to as 2-(2-fluoro-5-(trifluoromethyl)phenyl)-2-methylpropanal, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis and material development.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery and agrochemicals. The presence of a trifluoromethyl group (-CF₃) in the structure of this compound contributes to its high stability and lipophilicity, making it an attractive candidate for various chemical reactions. The substitution pattern on the aromatic ring, specifically the fluoro group at the 2-position and the trifluoromethyl group at the 5-position, imparts unique electronic properties that enhance its reactivity in certain chemical transformations.

One of the key features of this compound is its ability to undergo nucleophilic aromatic substitution reactions under mild conditions. This property has been extensively explored in recent research, where it has been utilized as a versatile building block for constructing complex molecular frameworks. For instance, researchers have successfully employed this compound in the synthesis of novel heterocyclic compounds, which exhibit promising biological activities.

The synthesis of 2-(2-fluoro-5-(trifluoromethyl)phenyl)-2-methylpropanal involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The starting material is typically a substituted benzaldehyde derivative, which undergoes a series of functional group transformations to yield the final product. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically enriched versions of this compound, opening new avenues for its application in chiral chemistry.

In terms of applications, this compound has shown potential in the development of advanced materials such as organic semiconductors and optoelectronic devices. Its electronic properties make it suitable for use in thin-film transistor (TFT) applications, where it can serve as a hole transport layer or an active layer material. Furthermore, its thermal stability and mechanical robustness make it a candidate for high-performance polymers used in aerospace and automotive industries.

Recent research has also focused on the environmental impact of this compound. Studies indicate that it exhibits low bioaccumulation potential and rapid biodegradation under aerobic conditions, making it an environmentally friendly choice for industrial applications. However, further investigations are required to fully understand its long-term effects on ecosystems.

In conclusion, 2-(2-fluoro-5-(trifluoromethyl)phenyl)-2-methylpropanal (CAS No. 1536930-56-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application-oriented research, position it as a valuable tool in modern chemistry and materials science.

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